2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
CAS No.: 1358636-99-3
Cat. No.: VC4309832
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358636-99-3 |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.44 |
| IUPAC Name | 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |
| Standard InChI Key | JQZPOBMHKUHSBJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Introduction
Structural Characteristics and Molecular Properties
Core Heterocyclic Architecture
The molecule’s triazolo[4,3-a]quinoxaline core comprises a fused bicyclic system integrating a quinoxaline moiety (two benzene rings fused with two nitrogen atoms) and a 1,2,4-triazole ring. The triazole’s 1-position carries a methyl group, while the 4-position is substituted with a ketone oxygen . This arrangement confers planarity and π-π stacking potential, critical for interactions with biological targets.
Acetamide Side Chain Modifications
Linked to the triazoloquinoxaline core via a methylene bridge, the acetamide group extends to a 3-(methylthio)phenyl substituent. The methylthio (-S-CH₃) group enhances lipophilicity (logP ≈ 2.8 predicted), potentially improving blood-brain barrier permeability . Key structural parameters include:
Synthetic Pathways and Optimization
Quinoxaline Core Formation
Synthesis begins with 1,2-diaminobenzene condensed with oxalic acid under acidic conditions to yield 2,3-dihydroxyquinoxaline. Subsequent chlorination using phosphorus oxychloride generates 2,3-dichloroquinoxaline .
Triazole Ring Annulation
Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate produces 3-hydrazinoquinoxaline, which undergoes cyclization with triethyl orthoformate to form the triazolo[4,3-a]quinoxaline scaffold . Methylation at the triazole’s 1-position is achieved using methyl iodide in DMF.
Acetamide Side Chain Installation
Chloroacetylation of the triazoloquinoxaline nitrogen with chloroacetyl chloride, followed by nucleophilic displacement with 3-(methylthio)aniline, affords the final product. Critical reaction conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DCM, 0°C | 72% |
| Amide Coupling | 3-(Methylthio)aniline, DMF, 80°C | 68% |
Future Directions and Research Gaps
While preclinical data are promising, key unanswered questions remain:
-
In Vivo Efficacy: No published studies on this specific compound in animal models.
-
Metabolite Identification: Phase I/II metabolism pathways uncharacterized.
-
Formulation Challenges: Poor aqueous solubility (predicted 0.12 mg/mL) necessitates prodrug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume